2-Fluoro-4-methoxy-5-nitropyridine CAS 1936090-04-8 supplier
2-Fluoro-4-methoxy-5-nitropyridine CAS 1936090-04-8 supplier
The following is an in-depth technical guide for 2-Fluoro-4-methoxy-5-nitropyridine (CAS 1936090-04-8) .
CAS: 1936090-04-8 | Formula: C
Part 1: Executive Summary & Strategic Utility
2-Fluoro-4-methoxy-5-nitropyridine is a high-value heterocyclic building block, primarily utilized in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR mutations (e.g., T790M/L858R).
Its strategic value lies in its orthogonal reactivity profile . The molecule possesses three distinct reactive handles, each activatable under specific conditions, allowing for the precise construction of complex pharmacophores:
-
C2-Fluorine: Highly labile towards nucleophilic aromatic substitution (
) by amines (e.g., introducing the solubilizing tail of a drug). -
C4-Methoxy: A stable ether linkage established early in the synthesis, often serving as a hydrogen-bond acceptor in the final drug-protein interface.
-
C5-Nitro: A latent amine precursor. Upon reduction, it provides the aniline nitrogen required for forming the core amide/urea backbone of kinase inhibitors.
This guide details the synthesis, regiochemical control, and downstream applications of this critical intermediate.[1]
Part 2: Chemical Profile & Specifications[2]
Physicochemical Properties
| Property | Specification |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 70–74 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |
| Purity (HPLC) | |
| Regio-Purity | Critical Parameter: Must contain <0.5% of the 2-methoxy-4-fluoro isomer.[2] |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), desiccated. |
Electronic Structure & Reactivity Logic
The reactivity of the pyridine ring is governed by the C5-Nitro group and the Ring Nitrogen .
-
C4 Position: Activated by the ortho-nitro group and para-ring nitrogen. This position is the most electrophilic site in the precursor (2,4-difluoro-5-nitropyridine) and is installed first.
-
C2 Position: Activated by the ortho-ring nitrogen and para-nitro group. In CAS 1936090-04-8, the C2-Fluorine remains available for a second
reaction with amines.
Part 3: Synthesis & Regioselective Control
The synthesis of CAS 1936090-04-8 relies on the regioselective nucleophilic aromatic substitution (
The Regioselectivity Challenge
When 2,4-difluoro-5-nitropyridine reacts with a nucleophile (Methoxide), two outcomes are possible.
-
Path A (Desired): Attack at C4 yields 2-Fluoro-4-methoxy-5-nitropyridine .
-
Path B (Impurity): Attack at C2 yields 4-Fluoro-2-methoxy-5-nitropyridine .
Mechanism: Path A is kinetically favored because the Meisenheimer intermediate formed by attack at C4 is stabilized by resonance delocalization onto the ortho-nitro group . Attack at C2 (meta to nitro) lacks this direct stabilization.[3]
Reaction Pathway Diagram (Graphviz)
Caption: Regioselective
Experimental Protocol: Preparation of 2-Fluoro-4-methoxy-5-nitropyridine
Note: This protocol is adapted from standard procedures for 2,4-dihalo-5-nitropyridines [1, 2].
Reagents:
-
Sodium Methoxide (0.95 eq) — Use slight deficit to prevent bis-substitution.
-
Anhydrous Methanol (Solvent)[5]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck flask with 2,4-difluoro-5-nitropyridine and anhydrous methanol under Nitrogen atmosphere. Cool the solution to -78 °C (Dry ice/Acetone bath). Low temperature is critical to maximize regioselectivity.
-
Addition: Add Sodium Methoxide (0.5 M in MeOH) dropwise over 60 minutes. Maintain internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][6][4][5]
-
Quench: Quench with saturated aqueous NH
Cl at 0 °C. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo. -
Purification: The crude residue often contains 5-10% of the C2-isomer. Purify via Flash Column Chromatography (SiO
, Gradient 0-20% EtOAc in Hexanes). The desired C4-methoxy isomer typically elutes after the C2-methoxy isomer due to polarity differences induced by the nitro group's position relative to the polar methoxy.
Part 4: Downstream Applications (Drug Development)
Researchers typically purchase CAS 1936090-04-8 to perform a subsequent substitution at the C2 position.
Functionalization Workflow
-
C2-Amination: The remaining Fluorine at C2 is displaced by a functionalized amine (e.g., N,N-dimethylaminoethyl-amine or a piperazine derivative). This reaction proceeds under mild conditions (RT to 50°C) using a base like DIPEA [3].
-
Nitro Reduction: The C5-Nitro group is reduced to an amine using Fe/NH
Cl, Zn/AcOH, or catalytic hydrogenation (H , Pd/C). -
Acylation/Coupling: The resulting C5-amine is coupled with an acryloyl chloride or a heterocyclic core to form the final inhibitor.
Synthetic Workflow Diagram (Graphviz)
Caption: Standard workflow converting CAS 1936090-04-8 into a kinase inhibitor scaffold.
Part 5: Supplier Evaluation & Quality Control
When sourcing this compound, standard "purity" (e.g., >98%) is insufficient. You must validate the regio-purity .
Critical QC Parameters
| Test | Acceptance Criteria | Why? |
| 1H-NMR (DMSO-d6) | Distinct singlets for C3-H and C6-H. | To distinguish from the C2-methoxy isomer. The chemical shifts of the aromatic protons differ significantly between isomers. |
| 19F-NMR | Single peak. | Detects trace unreacted 2,4-difluoro precursor or regio-isomers. |
| LC-MS | Single peak, Mass [M+H]+ = 173. | Confirms molecular weight and absence of bis-methoxy byproduct (MW 184). |
Supplier Recommendation Strategy
-
Primary Source: Specialized heterocyclic building block suppliers (e.g., BLD Pharm, Ambeed, Combi-Blocks).
-
Verification: Always request the original NMR spectra (not just the text report) to manually verify the absence of the regio-isomer, which can co-elute in standard HPLC methods.
Part 6: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), potentially Mutagenic (due to nitro/fluorine combination).
-
Handling: Use a fume hood.[4] Avoid contact with metal spatulas if possible (though less sensitive than picrates, nitropyridines can be energetic).
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong reducing agents in the waste stream.
References
-
Synthesis of Alkoxy-Nitropyridines: PrepChem. "Synthesis of 2-methoxy-4-methyl-5-nitropyridine."[2] (Analogous synthesis demonstrating methoxide displacement logic). [Link]
-
Downstream Amination Protocols: MDPI Molecules. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
